molecular formula C9H9Cl2NO2 B7868064 (2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate

(2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate

Cat. No.: B7868064
M. Wt: 234.08 g/mol
InChI Key: NVDAAIHKUHFKOL-SSDOTTSWSA-N
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Description

(2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate is a chiral amino acid derivative with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an azaniumyl group and a dichlorophenyl group attached to a propanoate backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and an appropriate amino acid derivative.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-dichlorobenzaldehyde and the amino acid derivative under acidic conditions.

    Reduction and Protection: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, followed by protection of the amino group to prevent unwanted side reactions.

    Final Deprotection and Purification: The protected intermediate undergoes deprotection under mild acidic conditions to yield the final product, this compound, which is then purified using standard chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the use of cost-effective and readily available starting materials.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Automated Processes: Utilizing automated synthesis and purification processes to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, altering the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under varying conditions depending on the desired substitution.

Major Products Formed

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Reduced forms with modified functional groups.

    Substitution Products: Compounds with new substituents replacing the original groups on the dichlorophenyl ring.

Scientific Research Applications

(2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different functional groups and applications.

    3,4-Dichlorophenylalanine: Another amino acid derivative with a dichlorophenyl group, used in different research contexts.

Uniqueness

(2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate is unique due to its specific chiral configuration and the presence of both azaniumyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(2,3-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDAAIHKUHFKOL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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